1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Description
Significance of the Pyrrolo[2,3-c]pyridine Scaffold in Medicinal and Synthetic Chemistry
The pyrrolo[2,3-c]pyridine, or 6-azaindole (B1212597), scaffold is a nitrogen-containing heterocyclic compound that has garnered considerable attention in drug discovery. nbuv.gov.uaresearchgate.net These scaffolds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. nbuv.gov.ua Their structural similarity to endogenous molecules allows them to bind to enzymes and receptors, leading to a variety of pharmacological activities.
Derivatives of the broader pyrrolopyridine family have been investigated for a multitude of therapeutic applications, including as anticancer agents, kinase inhibitors, and potential treatments for neurodegenerative diseases like Alzheimer's. nbuv.gov.uamdpi.com For instance, various pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as potent anticancer agents, specifically as colchicine-binding site inhibitors. tandfonline.comnih.gov Similarly, other isomers like pyrrolo[3,4-c]pyridines have been studied for their analgesic, sedative, antidiabetic, and antitumor activities. mdpi.com
The synthesis of the pyrrolo[2,3-c]pyridine core can be achieved through several strategies. Key approaches include the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring, or the construction of the pyridine ring onto a pyrrole precursor. nbuv.gov.ua A common and versatile method is the Bartoli indole (B1671886) synthesis, which involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. nbuv.gov.ua
Conjugate Role of the Carbaldehyde Functionality in Chemical Transformations and Derivatization
The carbaldehyde group (-CHO) is a highly versatile functional group in organic synthesis. Its presence on the pyrrolo[2,3-c]pyridine scaffold introduces a reactive site for a multitude of chemical transformations and derivatizations. The electrophilic nature of the carbonyl carbon allows for nucleophilic attack, making it a key building block for constructing more complex molecules.
Common reactions involving the carbaldehyde group include:
Oxidation: To form the corresponding carboxylic acid.
Reduction: To yield the primary alcohol.
Reductive amination: To introduce amine functionalities.
Wittig reaction: To form alkenes.
Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones.
A well-established method for introducing a carbaldehyde group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction. ijpcbs.comnih.govorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation. ijpcbs.comwikipedia.org For a precursor like 1-Methyl-1H-pyrrolo[2,3-c]pyridine, the Vilsmeier-Haack reaction would be a plausible synthetic route to obtain 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. ijpcbs.com
Overview of Current Research Trends and Unexplored Avenues for the Chemical Compound
However, based on the known biological activities of related pyrrolo[2,3-c]pyridine derivatives, several unexplored avenues for this specific compound can be proposed. Given that various derivatives of this scaffold are being investigated as kinase inhibitors, it is plausible that derivatives of this compound could be synthesized and screened for similar activities. nbuv.gov.uaacs.org The carbaldehyde group provides a convenient handle for creating a library of derivatives, for example, by synthesizing a range of imines or amides and evaluating their biological effects.
The field could benefit from:
Detailed Synthesis and Characterization: A thorough investigation and documentation of the synthesis of this compound, potentially via the Vilsmeier-Haack formylation of 1-Methyl-1H-pyrrolo[2,3-c]pyridine, and its full spectroscopic characterization.
Exploratory Derivatization: The use of the carbaldehyde as a starting point for the synthesis of a diverse library of new pyrrolo[2,3-c]pyridine derivatives.
Biological Screening: The evaluation of these new derivatives for a range of biological activities, particularly in areas where the parent scaffold has shown promise, such as oncology and neurodegenerative disease research.
The following table provides data for a selection of analogous pyrrolopyridine derivatives to illustrate the types of biological activities observed in this class of compounds. It is important to note that this data is for related, but distinct, molecules.
| Compound Class | Example Compound | Biological Target/Activity | Reference |
| Pyrrolo[3,2-c]pyridines | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Colchicine-binding site inhibitors with anticancer activity | tandfonline.comnih.gov |
| Pyrrolo[2,3-c]pyridines | Substituted pyrrolo[2,3-c]pyridines | Potent and reversible LSD1 inhibitors | acs.org |
| Pyrrolo[3,4-c]pyridines | 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Reduction of blood glucose levels | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-2-3-10-4-9(8)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXVPNLOYRJJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=NC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223837 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860297-50-3 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860297-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methyl 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde
Strategies for the Construction of the Pyrrolo[2,3-c]pyridine Ring System
The formation of the pyrrolo[2,3-c]pyridine scaffold, also known as 5-azaindole, is a critical step in the synthesis of the target molecule. Various synthetic strategies have been developed to construct this heterocyclic core, ranging from classical cyclization reactions to modern transition metal-catalyzed methods.
Intramolecular Cyclization Approaches for Pyrrolo[2,3-c]pyridine Scaffold Formation
Intramolecular cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems. For the pyrrolo[2,3-c]pyridine core, these approaches typically involve the formation of a new ring by connecting two reactive centers within a single molecule. A facile method for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as a key step enamine.net. Another notable strategy is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, which has been utilized to synthesize a range of derivatives with a pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton doaj.orgnih.gov. While these examples showcase the versatility of intramolecular cyclization, the specific application to the 1-Methyl-1H-pyrrolo[2,3-c]pyridine core would necessitate appropriately substituted pyridine (B92270) or pyrrole (B145914) precursors designed to undergo cyclization at the desired positions.
Reductive Cyclization Methodologies
Reductive cyclization offers a powerful pathway to the pyrrolo[2,3-c]pyridine nucleus, often starting from precursors containing nitro groups. This methodology typically involves the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been achieved through the reaction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron powder in acetic acid, where the nitro group is reduced, leading to cyclization nih.gov. Although this example pertains to an isomeric system, the principle can be adapted for the synthesis of the pyrrolo[2,3-c]pyridine core by designing a pyridine precursor with a nitro group and a side chain at the appropriate positions that can cyclize upon reduction.
Transition Metal-Catalyzed Coupling Reactions for Core Synthesis
Transition metal-catalyzed reactions have revolutionized the synthesis of complex heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, in particular, are instrumental in the formation of the pyrrolo[2,3-c]pyridine scaffold. One approach involves the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium derivatives to regioselectively generate bicyclic pyrrolo-fused structures, including pyrrolo[2,3-c]pyridin-7-ones through an oxidative coupling process researchgate.net. Furthermore, the synthesis of related pyrrolopyridine systems, such as pyrrolo[2,3-d]pyrimidines, has been successfully achieved through Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions mdpi.comnih.gov. These powerful C-C and C-N bond-forming reactions enable the fusion of appropriately functionalized pyridine and pyrrole precursors or the cyclization of a single precursor bearing suitable reactive groups.
Multicomponent Reaction (MCR) Strategies for Pyrrolo[2,3-c]pyridine Nucleus Elaboration
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridine are not extensively documented, the principles of MCRs have been applied to construct related fused pyrrole systems. For example, a one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been developed scielo.org.mx. Isocyanide-based multicomponent reactions have also been employed for the rapid construction of various nitrogen-containing organic compounds, including tricyclic tetrahydrocyclopenta nih.govchemistrysteps.compyrrolo[2,3-b]pyridines beilstein-journals.org. The development of a specific MCR for the target molecule would likely involve the careful selection of pyridine and pyrrole precursors or other suitable building blocks that can assemble in a convergent manner.
Synthetic Routes from Pyrrole and Pyridine Precursors
The construction of the pyrrolo[2,3-c]pyridine ring system can be logically approached by starting from either a pyrrole or a pyridine precursor and building the second ring onto it.
From Pyrrole Precursors: A plausible route starting from a pyrrole derivative would involve the introduction of functional groups that can be elaborated into the fused pyridine ring. For instance, a substituted pyrrole could be functionalized at the 2 and 3 positions with groups that can undergo cyclization to form the pyridine ring. The synthesis of new pyrrole-pyridine-based ligands has been achieved using an in situ Suzuki coupling method, demonstrating the feasibility of linking these two heterocyclic systems beilstein-journals.org.
From Pyridine Precursors: Starting from a pyridine precursor is a common and effective strategy. This often involves using a substituted pyridine that can undergo annulation to form the pyrrole ring. For example, a 3-amino-4-substituted pyridine can serve as a key intermediate. The synthesis of 1H-pyrrolo[2,3-b]pyridines has been investigated through modifications of the Madelung and Fischer indole (B1671886) syntheses, which are classical methods for forming a pyrrole ring fused to an aromatic system rsc.org. These methods can be conceptually applied to appropriately substituted pyridines to construct the pyrrolo[2,3-c]pyridine core.
Installation and Manipulation of the Carbaldehyde Moiety at Position 3
Once the 1-Methyl-1H-pyrrolo[2,3-c]pyridine core is established, the next critical step is the introduction of the carbaldehyde group at the C3 position. The pyrrole ring is generally electron-rich, making it susceptible to electrophilic substitution, and the C3 position is often a reactive site.
The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds chemistrysteps.comorganic-chemistry.org. This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) ijpcbs.com. The electrophilic iminium salt generated in this process readily attacks the electron-rich pyrrole ring of the 1-Methyl-1H-pyrrolo[2,3-c]pyridine scaffold, leading to the formation of an intermediate which, upon hydrolysis, yields the desired 3-carbaldehyde derivative. The Vilsmeier-Haack reaction is well-documented for the formylation of various heterocyclic substrates and is a highly effective and mild method for this transformation ijpcbs.com. Recent studies have also highlighted strategies for the C3-formylation of pyridines via streptocyanine intermediates, offering alternative approaches for functionalizing pyridine-containing heterocycles nih.gov. Furthermore, a recent publication has demonstrated the C3-thiolation of a 1-methyl-1H-pyrrolo[2,3-c]pyridinium salt, indicating the accessibility and reactivity of the C3 position in this specific heterocyclic system for functionalization nih.gov.
Below is a table summarizing the key synthetic strategies discussed:
| Methodology | Description | Key Features | Applicability to Target Compound |
| Intramolecular Cyclization | Formation of a new ring by connecting two reactive centers within a single molecule. | Versatile for fused ring systems. | Requires appropriately substituted pyridine or pyrrole precursors. |
| Reductive Cyclization | Reduction of a nitro group to an amino group followed by intramolecular cyclization. | Effective for nitro-containing precursors. | Adaptable by designing a suitable nitro-substituted pyridine precursor. |
| Transition Metal-Catalyzed Coupling | Use of catalysts like palladium for C-C and C-N bond formation to construct the bicyclic core. | High efficiency and functional group tolerance. | Applicable for coupling functionalized pyridine and pyrrole precursors. |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the product. | High atom economy and efficiency. | A specific MCR would need to be developed for the target scaffold. |
| Vilsmeier-Haack Formylation | Electrophilic substitution using a Vilsmeier reagent to introduce a formyl group. | Mild and effective for electron-rich heterocycles. | Highly suitable for introducing the carbaldehyde at the C3 position. |
Regioselective Formylation Methods on the Pyrrolo[2,3-c]pyridine Ring
The introduction of a formyl group at the C3 position of the 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole) scaffold is a critical step in the synthesis of the target compound. The pyrrole moiety of the bicyclic system is electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most reactive site.
The Vilsmeier-Haack reaction is a widely documented and effective method for the formylation of electron-rich aromatic and heteroaromatic substrates. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The resulting electrophile attacks the C3 position of the 6-azaindole (B1212597) ring, leading to an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the desired 3-carbaldehyde. wikipedia.org
Recent studies have described an efficient method for the preparation of 3-formyl-6-azaindoles from commercially available 3-amino-4-methylpyridine substrates. chemrxiv.orgchemrxiv.org This transformation proceeds via a [4+1]-cyclization mechanism initiated by the Vilsmeier-Haack formylation of the precursor's methyl group. chemrxiv.orgchemrxiv.org Mechanistic studies indicate that the in situ protonation of the pyridine ring's nitrogen atom is crucial for activating the adjacent methyl group, facilitating the cyclization and formation of the pyrrolo[2,3-c]pyridine core with the formyl group at the desired C3 position. chemrxiv.org
Other classical formylation methods applicable to azaindoles include the Duff reaction, which uses hexamethylenetetramine (urotropine), and the Rieche formylation, which employs dichloromethyl methyl ether (Cl₂CHOMe). chemrxiv.org However, the Vilsmeier-Haack approach remains a preferred method due to its efficiency and the accessibility of its reagents. ijpcbs.com
Table 1: Comparison of Regioselective Formylation Methods
| Method | Reagents | Key Features |
|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | Mild, efficient, and widely applicable for electron-rich heterocycles. ijpcbs.com |
| Duff Reaction | Urotropine, acid | Primarily used for formylating phenols, but applicable to other activated rings. chemrxiv.org |
| Rieche Formylation | Cl₂CHOMe, Lewis acid | Effective but requires handling of a highly reactive and toxic reagent. chemrxiv.org |
| [4+1] Cyclization | 3-amino-4-methylpyridine, DMF, POCl₃ | Forms the 3-formyl-6-azaindole ring system directly from an acyclic precursor. chemrxiv.orgchemrxiv.org |
Chemoselective Oxidation of Precursors to the Carbaldehyde Functional Group
An alternative synthetic route to the 3-carbaldehyde functional group involves the chemoselective oxidation of a suitable precursor at the C3 position. This strategy avoids the direct, and sometimes harsh, conditions of electrophilic formylation. A common precursor for this transformation is the corresponding C3-hydroxymethyl derivative, (1H-pyrrolo[2,3-c]pyridin-3-yl)methanol.
The primary challenge in this approach is achieving chemoselectivity, meaning the oxidation of the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or unwanted reactions with the sensitive pyrrolo-pyridine ring system. smolecule.com A variety of oxidizing agents can be employed for this purpose, with the choice depending on the specific substrate and desired reaction conditions.
Manganese dioxide (MnO₂) is a classic and effective reagent for the mild oxidation of allylic and benzylic alcohols to their corresponding aldehydes. Given the electronic similarity of the C3-hydroxymethyl group on the azaindole scaffold, MnO₂ is a suitable choice for this transformation. Other common reagents include pyridinium chlorochromate (PCC) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine), which are known for their ability to selectively oxidize primary alcohols to aldehydes with minimal side reactions.
Table 2: Reagents for Chemoselective Oxidation of (1H-pyrrolo[2,3-c]pyridin-3-yl)methanol
| Reagent/Method | Conditions | Advantages |
|---|---|---|
| **Manganese Dioxide (MnO₂) ** | Typically in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) at room temperature. | Mild conditions, high selectivity for allylic/benzylic-type alcohols. |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂. | Reliable, stops at the aldehyde stage, readily available. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N at low temperatures (e.g., -78 °C). | High yields, avoids heavy metals, mild conditions. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ at room temperature. | Fast reaction times, neutral conditions, broad functional group tolerance. |
Sustainable and Green Chemistry Approaches in the Synthesis of the Compound
Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, can be applied to the synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. rasayanjournal.co.in
Several strategies can make the synthesis greener:
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often increase yields in the creation of heterocyclic compounds. researchgate.netnih.gov Applying microwave irradiation to the Vilsmeier-Haack or N-methylation steps could lead to a more energy-efficient process.
Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Replacing these with greener alternatives, such as water, ethanol, or ionic liquids, can significantly reduce the environmental impact. rasayanjournal.co.in "On-water" reactions, where the reaction is performed in an aqueous suspension, have proven surprisingly effective for certain multi-component syntheses of nitrogen heterocycles. nih.gov
Catalytic Methods: The use of catalytic rather than stoichiometric reagents minimizes waste. For example, developing a catalytic version of the formylation reaction would be a significant green advancement. Copper-catalyzed C-H formylation of related azaindoles using molecular oxygen as the ultimate oxidant represents a promising sustainable approach. rsc.org
Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product is a core principle of green chemistry. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical and can simplify synthetic procedures. researchgate.net
Table 4: Green Chemistry Strategies for Synthesis
| Green Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Energy Efficiency | Microwave-assisted reactions | Reduced reaction times, lower energy consumption. researchgate.net |
| Safer Solvents | Use of water or ethanol instead of chlorinated solvents. | Reduced toxicity and environmental pollution. nih.gov |
| Catalysis | Development of catalytic C-H formylation methods. | Reduced waste, avoidance of stoichiometric reagents. rsc.org |
| Waste Prevention | One-pot or multi-component reaction designs. | Fewer purification steps, higher atom economy. nih.gov |
Process Optimization and Scalability Studies for High-Yield Production
Transitioning a synthetic route from a laboratory-scale procedure to a large-scale, high-yield production process requires careful optimization of all reaction parameters. The goal is to develop a robust, safe, and cost-effective method that consistently delivers the target compound with high purity.
For the synthesis of this compound, optimization would focus on several key areas:
Reaction Conditions: Parameters such as temperature, reaction time, and reagent stoichiometry must be fine-tuned. For the Vilsmeier-Haack reaction, controlling the temperature during the exothermic formation of the Vilsmeier reagent is critical for safety and to prevent side-product formation.
Reagent and Solvent Selection: On a large scale, the cost and safety of reagents and solvents become paramount. Cheaper, less hazardous alternatives that provide comparable or better yields are preferred.
Workup and Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and expensive for large quantities. Developing procedures that yield a product pure enough to be isolated by crystallization or simple extraction is a key optimization goal.
Scalability: A successful laboratory method does not always translate to a larger scale. For instance, the efficiency of mixing and heat transfer changes significantly in large reactors. Studies have demonstrated that the Vilsmeier-Haack formylation of 3-amino-4-methylpyridines to produce 3-formyl-6-azaindoles can be successfully scaled up to produce tens of grams of product, indicating the robustness of this particular route. chemrxiv.orgchemrxiv.org
Table 5: Key Parameters for Process Optimization and Scale-Up
| Parameter | Consideration for Scale-Up | Objective |
|---|---|---|
| Temperature Control | Management of exotherms in large reactors. | Ensure safety, minimize byproduct formation. |
| Reagent Concentration | Balancing reaction rate with solubility and viscosity. | Maximize throughput and yield. |
| Purification Method | Shift from chromatography to crystallization or distillation. | Reduce cost and solvent waste, improve efficiency. |
| Process Safety | Hazard analysis of all reagents and intermediates. | Ensure safe operation on an industrial scale. |
| Cost of Goods | Sourcing of inexpensive and readily available starting materials. | Achieve economic viability for the final product. |
Chemical Reactivity and Functionalization of 1 Methyl 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde functional group is a versatile handle for a wide array of chemical transformations. For a heterocyclic aldehyde like 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, the reactivity would be dictated by the electrophilic nature of the carbonyl carbon.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. While no specific studies on this compound are documented, this reaction class would involve the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions.
Oxidation and Reduction Transformations of the Carbaldehyde
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents such as Tollens' reagent could theoretically convert the aldehyde to the corresponding 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. However, specific conditions and yields for this transformation have not been reported.
Reduction: The aldehyde can be reduced to 1-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov The choice of reagent depends on the presence of other reducible functional groups. No documented examples for the target compound exist.
Condensation Reactions for Derivative Synthesis
Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically an amine or an active methylene (B1212753) compound, followed by the elimination of a water molecule.
With Amines: Reaction with primary amines would be expected to form Schiff bases (imines). For instance, condensation with hydroxylamine (B1172632) would yield an oxime, and reaction with hydrazine (B178648) derivatives would produce hydrazones. researchgate.net
With Active Methylene Compounds: The Knoevenagel condensation involves the reaction with compounds bearing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. bas.bgwikipedia.org This would lead to the formation of a new carbon-carbon double bond. mdpi.comrsc.org Specific applications of this reaction for synthesizing derivatives of this compound are not found in the literature.
Olefin-Forming Reactions (e.g., Wittig Olefination)
The Wittig reaction is a powerful method for converting aldehydes into alkenes. wikipedia.orglumenlearning.com The reaction involves a phosphorus ylide (a Wittig reagent) attacking the aldehyde to form an oxaphosphetane intermediate, which then decomposes to an alkene and triphenylphosphine (B44618) oxide. libretexts.orgopenstax.orgmasterorganicchemistry.com This methodology would allow for the synthesis of various 3-vinyl-1-methyl-1H-pyrrolo[2,3-c]pyridine derivatives, although no specific examples have been published.
Functionalization of the Pyrrolo[2,3-c]pyridine Core
Direct functionalization of the heterocyclic core is a key strategy for modifying the molecule's properties.
C-H Functionalization Methodologies
C-H functionalization involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized substrates. rsc.org For pyridine (B92270) and its fused derivatives, these reactions are often catalyzed by transition metals like palladium or rhodium. beilstein-journals.org The electron-deficient nature of the pyridine ring and the presence of the nitrogen atom influence the regioselectivity of these reactions. wikipedia.org Research on the direct C-H functionalization of the 1-Methyl-1H-pyrrolo[2,3-c]pyridine core is not documented in the scientific literature.
Cross-Coupling Reactions at Various Ring Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including the azaindole core. osi.lv Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental for building molecular complexity. osi.lvnih.gov
For the this compound scaffold, cross-coupling reactions would typically be performed on a halogenated precursor. For instance, a bromo- or iodo-substituted pyrrolopyridine can readily participate in these transformations. Research on the related 1H-pyrrolo[3,2-c]pyridine isomer demonstrates the utility of the Suzuki cross-coupling reaction to introduce various aryl groups onto the heterocyclic core. nih.gov In one study, a 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine intermediate was coupled with a wide range of arylboronic acids using a Pd(PPh₃)₄ catalyst to generate a library of 6-aryl substituted derivatives. nih.govtandfonline.com This highlights a viable strategy for functionalizing the pyridine ring portion of the molecule.
Similarly, chemoselective Suzuki-Miyaura coupling has been successfully applied to 2-iodo-4-chloropyrrolopyridine intermediates, demonstrating that different halogenated positions can be selectively functionalized. nih.gov This is followed by a subsequent Buchwald-Hartwig amination at the remaining halogenated site to introduce amino substituents. nih.gov These organometallic methods provide a robust platform for elaborating the this compound structure at various positions, assuming the appropriate halogenated intermediates are accessible.
| Entry | Arylboronic Acid | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 125 °C | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 | nih.gov |
| 2 | m-tolylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 125 °C | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 94 | nih.gov |
| 3 | 4-methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 125 °C | 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 | nih.gov |
| 4 | 4-fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 125 °C | 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 85 | nih.gov |
| 5 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 125 °C | 6-(Thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 59 | nih.gov |
Regioselective Substitutions and Derivatizations
The regioselectivity of substitution reactions on the pyrrolopyridine nucleus is dictated by the electronic properties of both the pyrrole (B145914) and pyridine rings. Generally, the electron-rich pyrrole ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. Studies on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer have shown that electrophilic substitution reactions such as nitration, bromination, iodination, and Mannich reactions occur predominantly at the C3-position of the pyrrole ring. rsc.org
In the case of this compound, the C3-position is already occupied by an electron-withdrawing carbaldehyde group. This group will deactivate the pyrrole ring towards further electrophilic substitution. Any subsequent electrophilic attack would likely be directed to other available positions on the pyrrole or pyridine ring, though potentially requiring harsher conditions.
To achieve functionalization on the pyridine ring, alternative strategies are often employed. One such method involves the formation of an N-oxide on the pyridine nitrogen. This modification alters the electronic distribution of the ring system, facilitating nucleophilic attack or other regioselective functionalizations that would otherwise be difficult to achieve. researchgate.net This approach has been used for the selective introduction of halogens and other functional groups at the 6-position of the 7-azaindole (B17877) scaffold. researchgate.net
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the direct modification of complex molecules, such as bioactive compounds, at a late point in their synthesis. acs.orgnih.gov This approach avoids the need for de novo synthesis of each new analog, allowing for more rapid exploration of structure-activity relationships. Transition metal-catalyzed C-H activation has become a prominent tool for LSF, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. acs.org
For a molecule like this compound, LSF strategies could be employed to diversify the core structure. While the intrinsic reactivity of C-H bonds on the benzene-ring portion of indoles is low, various methods using precious metal catalysts (e.g., Pd, Ru, Rh) have been developed for C4-H functionalization, often relying on a directing group. acs.org More recent advances have focused on using more sustainable copper-mediated reactions for regioselective C-H sulfonylation at the C4 position of indoles via a transient directing group strategy. acs.org Another modern approach involves photoredox catalysis, which can facilitate C-H amidation of N-unprotected indoles under mild, visible-light-induced conditions. nih.gov Such strategies could potentially be adapted to functionalize the pyridine or pyrrole rings of the target compound, providing a highly efficient route to novel derivatives.
Development of Diverse Derivative Libraries from this compound
The core scaffold of this compound is an excellent starting point for the construction of diverse chemical libraries for high-throughput screening. The aldehyde functional group is particularly versatile, serving as a handle for a multitude of chemical transformations. It can undergo reactions such as reductive amination, Wittig reactions, and various condensations to install a wide array of substituents.
Structure Activity Relationship Sar Studies of 1 Methyl 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde Derivatives and Analogues
Analysis of Substituent Effects on Molecular Interactions and Chemical Activity
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can influence the electron density of the bicyclic system, affecting its ability to form hydrogen bonds and other non-covalent interactions. For instance, in a study of 7-azaindole (B17877) derivatives, which are structurally related isomers, the activity against certain kinases was influenced by the electronegativity of para-substituents on an attached phenyl ring. researchgate.net A similar principle would apply to the 6-azaindole (B1212597) scaffold, where such modifications could fine-tune interactions with target proteins.
Steric Effects: The size and bulk of substituents are crucial. In many cases, particularly within the constrained binding pockets of enzymes like kinases, large or bulky substituents can lead to a significant loss of potency due to steric hindrance. acs.org Conversely, extending a substituent into a nearby hydrophobic pocket can enhance binding affinity.
Hydrogen Bonding: The carbaldehyde group at the 3-position and the methyl group at the 1-position of the core compound are key modulators. The aldehyde's oxygen atom can act as a hydrogen bond acceptor, while the N-H of the pyrrole (B145914) ring (in unsubstituted analogues) or the pyridine (B92270) nitrogen can act as hydrogen bond donors or acceptors, respectively. researchgate.net N-methylation, as in the target compound, removes a hydrogen bond donor site but can improve metabolic stability or cell permeability.
Impact of Core Scaffold Modifications on SAR Profiles
Modifying the core scaffold, for example, by changing the position of the nitrogen atom within the pyridine ring (isomerization), provides significant SAR insights. The 6-azaindole scaffold has been directly compared to its indole (B1671886) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine) counterparts.
In a study developing allosteric modulators for the cannabinoid receptor 1 (CB1), the indole ring of a known modulator was replaced with 6-azaindole and 7-azaindole scaffolds. nih.gov The results demonstrated that this core modification had a profound impact:
7-Azaindole Analogues: Lost the ability to bind to the CB1 receptor entirely. nih.gov
6-Azaindole Analogues: Showed a marked reduction in binding affinity compared to the original indole compounds. However, they retained a similar functional profile, potentiating orthosteric agonist binding. nih.gov
This suggests that while the 6-azaindole scaffold is a viable bioisostere for the indole ring in this context, the precise geometry and electronic distribution imparted by the nitrogen at the 6-position are critical and can reduce direct binding affinity while preserving functional activity. nih.gov
| Compound | Core Scaffold | Binding Affinity (Ki, nM) |
|---|---|---|
| Indole Analogue | Indole | 18.7 ± 4.5 |
| 6-Azaindole Analogue | 1H-pyrrolo[2,3-c]pyridine | 419 ± 121 |
| 7-Azaindole Analogue | 1H-pyrrolo[2,3-b]pyridine | >10,000 |
Conformational Analysis and its Correlation with Activity
The rigid, planar, bicyclic nature of the 1H-pyrrolo[2,3-c]pyridine scaffold inherently restricts its conformational freedom. This pre-organization can be highly advantageous for biological activity, as it reduces the entropic penalty that must be paid upon binding to a target protein. The molecule does not need to "freeze" into a specific active conformation, a process which is energetically unfavorable.
While the core itself is rigid, substituents attached to it have rotational freedom. The orientation of the 3-carbaldehyde group, for example, can be influenced by its interaction with the N-methyl group at the 1-position and the adjacent pyridine ring. This preferred conformation can be critical for how the molecule presents its binding epitopes to a macromolecule. Computational studies on related heterocyclic aldehydes have shown that specific conformers have lower energy and are more likely to be the bioactive conformation.
Elucidation of Ligand-Macromolecule Binding Modes and Key Interacting Residues
For the broader class of azaindoles, a common binding mode, especially as kinase inhibitors, involves the pyridine nitrogen forming a crucial hydrogen bond with an amino acid residue in the "hinge" region of the enzyme's ATP-binding pocket. nih.govresearchgate.net This interaction mimics the way adenine, a purine, binds.
In a molecular modeling study of 1H-pyrrolo[3,2-c]pyridine derivatives (a related isomer) designed as colchicine-binding site inhibitors on tubulin, specific key interactions were identified. The most potent compound was predicted to form hydrogen bonds with the residues Thrα179 and Asnβ349. nih.gov Similarly, for a 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivative, one would expect the pyridine nitrogen and the carbaldehyde oxygen to be key points of interaction, forming hydrogen bonds or other polar contacts with specific amino acid residues in a target's active site. The pyrrole portion and any aromatic substituents often engage in hydrophobic or π-stacking interactions. acs.org
Stereochemical Influence on Biological and Chemical Activity in Chiral Derivatives
Stereochemistry is a pivotal factor in determining biological activity, as biological macromolecules like enzymes and receptors are themselves chiral. nih.govleffingwell.com While the core this compound is achiral, chirality can be introduced through substitution.
If a substituent containing a stereocenter were added to the core scaffold, the resulting enantiomers would likely exhibit different biological activities. This is because one enantiomer will have the correct three-dimensional arrangement to fit optimally into the chiral binding site of its target, while the other will not fit as well, resulting in lower potency. nih.govyoutube.com
Studies on other chiral heterocyclic compounds have consistently shown that biological activity often resides predominantly in one enantiomer. nih.gov For example, in a series of chiral 3-Br-acivicin derivatives, isomers with the natural (5S, αS) configuration were significantly more active as antimalarial agents than their corresponding enantiomers and diastereoisomers. nih.gov This highlights that if chiral derivatives of this compound were to be synthesized, a stereoselective approach would be crucial for optimizing pharmacological activity. nih.gov
Advanced Spectroscopic and Computational Characterization of 1 Methyl 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
High-resolution spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of novel compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for the elucidation of the 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine scaffold, proton (¹H) NMR spectra show characteristic signals for the aromatic protons. For instance, in 1,6-disubstituted 1H-pyrrolo[3,2-c]pyridine derivatives, the proton at the C7 position typically appears as a singlet around δ 9.05-9.10 ppm. nih.gov Protons on the pyrrole (B145914) ring (H2 and H5) often present as doublets, with coupling constants indicating their spatial relationship. nih.gov The methyl group attached to the pyrrole nitrogen would be expected to produce a sharp singlet in the upfield region of the spectrum, typically around δ 3.8-3.9 ppm. The aldehyde proton (-CHO) is highly deshielded and would appear as a distinct singlet at a downfield chemical shift, generally above δ 10.0 ppm.
Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms in the molecule, including quaternaries. The aldehyde carbonyl carbon is particularly characteristic, resonating at a very downfield position (typically δ > 190 ppm). The carbons of the fused heterocyclic rings appear in the aromatic region of the spectrum.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. For example, the HRMS data for a derivative, 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, showed a measured mass of 375.1709 for the [M+H]⁺ ion, which corresponds to the calculated value for its molecular formula, C₂₃H₂₃N₂O₃. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the connectivity of the atoms within the molecule.
Table 1: Representative NMR Data for Pyrrolopyridine Derivatives
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde H (CHO) | > 10.0 (singlet) | > 190 |
| Pyridine (B92270) Ring H | 7.0 - 9.1 | 100 - 160 |
| Pyrrole Ring H | 6.7 - 7.8 | 100 - 145 |
| N-Methyl H (N-CH₃) | ~ 3.8 - 3.9 (singlet) | ~ 33 |
Note: Data are generalized from related pyrrolopyridine structures. nih.govrsc.org
Computational Chemistry and Theoretical Modeling
Computational methods are powerful tools for predicting and understanding the behavior of molecules like this compound at an atomic level.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular orbitals, and reactivity of pyrrolopyridine derivatives. These calculations can determine key properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic transition properties. In studies of related tricyclic quinoline (B57606) derivatives, descriptors such as the energy of the HOMO and hydration energy have been shown to correlate with biological activity, highlighting the importance of these quantum chemical parameters. uran.ua Such calculations can predict sites susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications.
Theoretical modeling is crucial for elucidating the mechanisms of chemical reactions. For instance, the synthesis of fused bicyclic compounds like pyrrolo[2,3-b]pyridines can be studied computationally to understand the reaction pathway. researchgate.net This involves mapping the potential energy surface of the reaction, identifying intermediate structures, and calculating the energies of transition states. Such analyses provide insights into the feasibility of a reaction, the role of catalysts, and the factors that control product selectivity. For example, in the formation of related pyrrolopyridine systems, computational studies can clarify the sequence of bond-forming events, such as the initial nucleophilic attack followed by cyclization and aromatization steps. researchgate.net
To explore the potential of this compound derivatives as therapeutic agents, molecular docking and dynamics simulations are widely used. These techniques predict how a molecule (ligand) binds to the active site of a biological target, such as an enzyme or receptor.
Molecular Docking studies have been performed on a variety of pyrrolopyridine scaffolds. For example, derivatives of 1H-pyrrolo[3,2-c]pyridine have been docked into the colchicine-binding site of tubulin, revealing key hydrogen bonding interactions with residues like Thrα179 and Asnβ349. nih.gov Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been modeled as inhibitors of Janus kinase 3 (JAK3) and fibroblast growth factor receptors (FGFRs). researchgate.netrsc.org These simulations help to rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations can then be used to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the binding interactions and conformational changes that may occur.
Mechanistic Investigations of 1 Methyl 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde in Biochemical Systems
Application of the Compound and its Derivatives as Chemical Probes for Biological Research
Further research and publication are required to elucidate the specific biochemical and mechanistic properties of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
Future research on this compound, a significant heterocyclic compound, is poised to unlock new avenues in medicinal chemistry and materials science. The focus of upcoming investigations will likely be on creating more efficient synthesis methods, discovering new chemical reactions, leveraging artificial intelligence for designing new derivatives, and identifying novel biological applications. These efforts aim to expand the utility of this compound and its related structures in developing new drugs and advanced materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde?
- Methodological Answer : The aldehyde group can be introduced via the Vilsmeier-Haack reaction , where 1-methyl-1H-pyrrolo[2,3-c]pyridine is treated with DMF and POCl₃ under controlled conditions to yield the 3-carbaldehyde derivative . Alternatively, oxidative cleavage of diols derived from allylated intermediates (e.g., using NaIO₄) has been reported for structurally related pyrrolopyridine aldehydes . For example, dihydroxylation of 4-allyl-3-aminoquinoline derivatives followed by oxidation generates aldehydes suitable for cyclization.
Q. How is the aldehyde functional group characterized in this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm as a singlet due to lack of neighboring protons.
- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ corresponds to the C=O stretch.
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 160.17 confirms the molecular formula C₉H₈N₂O .
Q. What are the key stability considerations for handling this compound?
- Methodological Answer : The compound is sensitive to moisture and light. Storage under inert atmosphere (N₂/Ar) at –20°C in amber vials is recommended. Aldehydes are prone to oxidation; stabilizers like BHT (butylated hydroxytoluene) may be added to prevent degradation during long-term storage .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolo[2,3-c]pyridine core be achieved?
- Methodological Answer :
- Transition-Metal Catalysis : Palladium-mediated Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at specific positions. For example, brominated intermediates (e.g., 1-bromo derivatives) undergo cross-coupling with boronic acids in the presence of Pd(PPh₃)₄ and Cs₂CO₃ .
- Zincke Imine Intermediates : Selective C3-H functionalization (e.g., thiolation, fluorination) is enabled by forming pyridinium salts, which react with nucleophiles under mild conditions .
Q. What computational strategies predict the reactivity of the aldehyde group in nucleophilic additions?
- Methodological Answer : Density Functional Theory (DFT) at the M06/6-311G(d,p) level calculates electrophilicity indices and frontier molecular orbitals. For nicotinaldehyde analogs, electron-withdrawing substituents increase the electrophilicity of the aldehyde carbon, favoring nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) can be modeled to optimize reaction kinetics .
Q. How do structural modifications impact biological activity in pyrrolopyridine derivatives?
- Methodological Answer : Substituents at the 5-position (e.g., alkyl, aryl groups) enhance interactions with biological targets. For example, 3H-pyrrolo[2,3-c]isoquinolines with branched alkyl chains exhibit cytotoxicity in ovarian cancer cell lines (IC₅₀ < 10 µM). Activity is validated via cell viability assays (MTT protocol) and structural confirmation by ¹³C NMR .
Data Contradiction Analysis
Q. Why do synthetic yields vary for similar pyrrolopyridine aldehydes?
- Methodological Answer : Discrepancies arise from:
- Reaction Conditions : Vilsmeier-Haack reactions with POCl₃ require strict temperature control (0–5°C); deviations lead to over-oxidation or decomposition.
- Substituent Effects : Electron-donating groups (e.g., methyl) on the pyrrolopyridine ring stabilize intermediates, improving yields (55–70%), while electron-withdrawing groups (e.g., Cl) reduce yields to 35–48% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
